Dmt-d-Arg-Phe-A2pr-NH2
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Overview
Description
Dmt-d-Arg-Phe-A2pr-NH2 is a synthetic tetrapeptide that has garnered significant attention in biomedical research due to its potential therapeutic effects. This compound is known for its high affinity and selectivity towards specific receptors, making it a valuable candidate for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-d-Arg-Phe-A2pr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, ensuring its high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dmt-d-Arg-Phe-A2pr-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function, often involving reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties and interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Dmt-d-Arg-Phe-A2pr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Dmt-d-Arg-Phe-A2pr-NH2 involves its binding to specific receptors, such as μ-opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The compound’s high affinity and selectivity for these receptors make it a potent analgesic and neuroprotective agent.
Comparison with Similar Compounds
Similar Compounds
H-Dmt-d-Arg-Phe-Lys-NH2: Another synthetic tetrapeptide with similar receptor affinity and selectivity.
H-Tyr-d-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
Uniqueness
Dmt-d-Arg-Phe-A2pr-NH2 stands out due to its unique combination of amino acids and its specific receptor interactions. Its high selectivity and potency make it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
651317-21-4 |
---|---|
Molecular Formula |
C29H43N9O5 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1 |
InChI Key |
SQXZKWOLWYWAEV-KIHHCIJBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O |
Origin of Product |
United States |
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